Methanesulfonamide, N-(trimethylsilyl)-
Overview
Description
Methanesulfonamide, N-(trimethylsilyl)- is an organosulfur compound with the molecular formula C4H13NO2SSi. It is a derivative of methanesulfonamide, where the hydrogen atom on the nitrogen is replaced by a trimethylsilyl group. This modification imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Scientific Research Applications
Methanesulfonamide, N-(trimethylsilyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
Any sulfonamide can be considered as derived from a sulfonic acid by replacing a hydroxyl group (−OH) with an amine group . In Sharpless dihydroxylations of long chain olefins, methanesulfonamide is a cosolvent that aids in the transfer of the hydroxide ions from the water phase to the organic phase .
Safety and Hazards
“Methanesulfonamide, N-(trimethylsilyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Future Directions
“Methanesulfonamide, N-(trimethylsilyl)-” is used in the synthesis of important organic reagents and can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . It is widely used as a reagent in the synthesis of medicinally important compounds . Future research may explore more applications of this compound in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-(trimethylsilyl)- can be synthesized through the reaction of methanesulfonamide with hexamethyldisilazane. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of methanesulfonamide, N-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques ensures that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions
Common reagents used in reactions involving methanesulfonamide, N-(trimethylsilyl)- include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Including transition metal catalysts like palladium and nickel.
Major Products Formed
The major products formed from reactions involving methanesulfonamide, N-(trimethylsilyl)- depend on the specific reaction conditions and reagents used. These products can include various sulfonamides, sulfinamides, and other sulfur-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanesulfonamide, N-(trimethylsilyl)- include:
Methanesulfonamide: The parent compound without the trimethylsilyl group.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A derivative with additional functional groups.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another derivative with a different substitution pattern.
Uniqueness
Methanesulfonamide, N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
N-trimethylsilylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO2SSi/c1-8(6,7)5-9(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBXKJQKDUEWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472771 | |
Record name | Methanesulfonamide, N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-96-2 | |
Record name | Methanesulfonamide, N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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